H-Ala-Ala-Pro-pNA HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

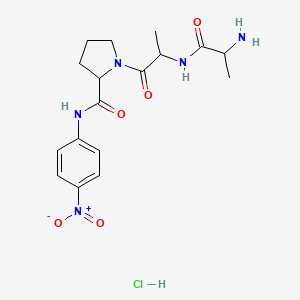

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(2-aminopropanoylamino)propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAVHCDNGKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Kinetic Vs. Endpoint Readouts:

Endpoint Mode: The reaction is initiated and allowed to proceed for a fixed period, after which it is stopped (e.g., by adding a strong acid) or immediately read. This method is simpler but can be susceptible to artifacts from compounds that interfere with the readout at a single time point.

Kinetic Mode: The absorbance at 405 nm is monitored continuously over time. This approach is more robust as it measures the initial reaction rate (V₀). It provides richer data and can help identify and exclude false-positive compounds that precipitate or have intrinsic color, as their absorbance profile would not conform to a typical enzymatic reaction curve. For HTS, kinetic analysis is the preferred method.

Assay Optimization and Validation:before Initiating a Full Scale Screen, the Assay Parameters Must Be Meticulously Optimized to Ensure Sensitivity and Robustness. This Includes Determining the Optimal Concentrations of the Target Enzyme and the H Ala Ala Pro Pna Hcl Substrate. the Substrate Concentration is Often Set at or Near the Michaelis Menten Constant Kₘ for the Enzyme to Ensure the Assay is Sensitive to Competitive Inhibitors. the Entire Assay is then Validated by Calculating the Z Factor, a Statistical Parameter That Assesses the Quality and Suitability of an Assay for Hts. a Z Factor Greater Than 0.5 Indicates an Excellent Separation Between Positive and Negative Controls and Low Data Variability, Signifying a High Quality Screen.

The table below summarizes typical parameters for an HTS assay designed to screen for inhibitors of a target protease using H-Ala-Ala-Pro-pNA HCl.

Table 1: Representative HTS Assay Parameters for a Protease Inhibitor Screen (Note: This table is interactive. In a web interface, columns could be sorted.)

| Parameter | Typical Value/Condition | Rationale |

| Plate Format | 384-well, clear bottom | Standard for HTS, allows for absorbance reading. |

| Assay Volume | 20 - 50 µL | Reduces reagent cost and is compatible with automation. |

| Buffer System | 50 mM HEPES or Tris-HCl, pH 7.5 | Maintains optimal enzyme activity and stability. |

| Target Enzyme Conc. | 1 - 10 nM | Optimized to yield a robust signal within a linear range. |

| Substrate Conc. | 50 - 200 µM | Typically set around the Kₘ for the target enzyme. |

| Test Compound Conc. | 1 - 20 µM | Standard concentration for primary screening libraries. |

| Incubation Time | 15 - 60 minutes | Sufficient time for reaction to proceed linearly. |

| Detection Wavelength | 405 nm | Absorbance maximum for the released p-nitroaniline chromophore. |

| Assay Quality Metric | Z'-factor > 0.5 | Ensures a statistically significant window for hit identification. |

Data Analysis and Hit Identification:in a Typical Inhibitor Screen, the Rate of Pna Production is Measured. a Decrease in the Rate of Absorbance Increase at 405 Nm Compared to a Control Containing Enzyme and Substrate but No Inhibitor Indicates Potential Inhibitory Activity. the Percent Inhibition is Calculated for Each Test Compound. Compounds That Exceed a Predefined Inhibition Threshold E.g., >50% Inhibition Are Identified As Primary Hits and Selected for Further Validation Studies.

Comprehensive Elucidation of Protease Substrate Preferences Using H-Ala-Ala-Pro-pNA HCl

The tripeptide sequence of this compound provides a specific motif for the study of proteases that recognize and cleave peptide bonds involving proline residues.

Identification and Characterization of Enzyme Classes Capable of Hydrolyzing this compound

This compound is a substrate for a specific subset of proteases that can accommodate its structural features. Notably, it is recognized by certain dipeptidyl aminopeptidases. For instance, H-Ala-Ala-Pro-pNA has been identified as a chromogenic substrate for dipeptidyl aminopeptidase (B13392206) yscV, a thermosensitive enzyme found in yeast. cymitquimica.com

Enzymes belonging to the serine protease family are also candidates for hydrolyzing this substrate. While many serine proteases exhibit broad specificity, some, like certain subtilisin-like proteases, have extended active sites that can interact with multiple amino acid residues of a substrate. asm.org The hydrolysis of this compound would indicate an endopeptidase or an aminopeptidase activity capable of recognizing the Ala-Ala-Pro sequence.

Investigation of the Influence of P1', P1, P2, and P3 Residues on Enzyme Specificity with this compound

The interaction between a protease and its substrate is governed by the complementarity of the substrate's amino acid residues with the enzyme's binding pockets (S sites). In the context of this compound, the residues are designated as follows:

P1: Proline (Pro)

P2: Alanine (Ala)

P3: Alanine (Ala)

P1': p-nitroaniline (pNA)

The specificity of an enzyme for this substrate is highly dependent on the nature of these residues. For many proteases, the P1 residue is a primary determinant of specificity. nih.gov For instance, chymotrypsin-like proteases prefer large hydrophobic residues at the P1 position, such as Phenylalanine (Phe) or Tyrosine (Tyr). asm.orgpnas.org The presence of Proline at the P1 position in this compound suggests that it is a substrate for prolyl-specific peptidases.

Comparative Substrate Analysis: Performance of this compound Against Other Synthetic pNA Substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, H-Ala-Pro-pNA)

The performance of this compound as a substrate is often evaluated in comparison to other synthetic pNA substrates to delineate the specificities of a given protease.

For enzymes like chymotrypsin (B1334515) and subtilisin, a substrate such as Suc-Ala-Ala-Pro-Phe-pNA is often preferred due to the presence of Phenylalanine at the P1 position, which fits well into the hydrophobic S1 pocket of these enzymes. koreascience.krnih.gov The hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by a protease from Bacillus subtilis HK176 has been demonstrated, while the same enzyme showed no activity towards other substrates, indicating its subtilisin-like nature. koreascience.kr

In contrast, H-Ala-Pro-pNA is a classic chromogenic substrate for dipeptidyl peptidase IV (DPP-IV). iris-biotech.debapeks.comchemimpex.comchemimpex.com The hydrolysis of H-Ala-Pro-pNA is a hallmark of DPP-IV activity. nih.gov The comparison of hydrolysis rates between this compound and H-Ala-Pro-pNA can help distinguish between endopeptidases that require a longer peptide sequence for recognition and exopeptidases like DPP-IV that cleave dipeptides from the N-terminus.

The table below presents a comparative overview of these substrates and their typical target enzymes.

| Substrate | Typical Target Enzyme(s) | Key Specificity Determinant |

| This compound | Dipeptidyl aminopeptidase yscV, certain endopeptidases | Recognizes the Ala-Ala-Pro sequence |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Subtilisin-like proteases | P1-Phenylalanine for hydrophobic S1 pocket |

| H-Ala-Pro-pNA | Dipeptidyl Peptidase IV (DPP-IV) | N-terminal Ala-Pro dipeptide |

Precision Determination of Enzyme Kinetic Parameters with this compound

This compound is instrumental in determining the kinetic parameters of proteases, providing insights into their catalytic efficiency and substrate affinity.

Derivation of Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. The Km for a given enzyme with this compound can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov

For example, studies on various proteases have reported Km values for similar pNA substrates. A minor thermostable alkaline protease from Thermoactinomyces sp. E79 was found to have a Km of 1.2 mM for the substrate succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. jmb.or.kr For the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by α-chymotrypsin, a Km of 0.05 mM was reported. nih.gov The Km values for dipeptidyl peptidases 8 and 9 with Ala-Pro-pNA were found to be in the order of 10^6 M⁻¹·s⁻¹. nih.gov

Analysis of Maximum Reaction Velocity (Vmax) and Turnover Number (kcat)

The maximum reaction velocity (Vmax) is the rate of the reaction when the enzyme is saturated with the substrate. The turnover number (kcat), also known as the catalytic constant, is calculated from Vmax and the enzyme concentration (kcat = Vmax / [E]). It represents the number of substrate molecules converted to product per enzyme molecule per unit of time and is a measure of the enzyme's catalytic efficiency.

The determination of Vmax and kcat using this compound allows for a quantitative assessment of an enzyme's catalytic power. For instance, in a study of PEGylated α-chymotrypsin, the kcat for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA was significantly altered upon modification. nih.gov Another study on a fibrinolytic enzyme from Bacillus subtilis HK176 reported a kcat value for the hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. koreascience.kr The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, which provides a comprehensive measure of both substrate binding and catalysis.

The following table summarizes kinetic parameters for various enzymes with related pNA substrates.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.05 | - | - |

| Thermoactinomyces sp. E79 protease | Suc-Ala-Ala-Pro-Phe-pNA | 1.2 | - | - |

| Dipeptidyl Peptidase 8 | Ala-Pro-pNA | - | - | ~10⁶ |

| Dipeptidyl Peptidase 9 | Ala-Pro-pNA | - | - | ~10⁶ |

| Bovine Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 0.98 | 13200 | - |

| Human Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 0.87 | 12700 | - |

| FKBP | Suc-Ala-Leu-cis-Pro-Phe-pNA | 0.520 | 344 | - |

Data adapted from various research articles. nih.govjmb.or.krnih.govscispace.com Note that some studies report kcat/Km directly.

Advanced Research Applications of H Ala Ala Pro Pna Hcl

Facilitating Enzyme Discovery and Detailed Characterization of Novel Proteases

The search for novel proteases with unique specificities and properties is critical for applications ranging from industrial processes to therapeutics. H-Ala-Ala-Pro-pNA HCl serves as a key reagent in the discovery and characterization pipeline for proteases that recognize and cleave peptide sequences with proline at the P1 position, such as certain dipeptidyl peptidases and tripeptidyl peptidases. cymitquimica.comvwr.com

Researchers utilize this compound in screening assays to detect specific proteolytic activity in complex biological samples, such as cell extracts or culture supernatants from microorganisms. nih.govplos.org For instance, it has been employed to identify and characterize proline-specific peptidases from bacteria like Porphyromonas gingivalis and Lactobacillus helveticus. nih.govplos.org The detection of pNA release signals the presence of a potential enzyme of interest, which can then be isolated and purified.

Once a novel protease is purified, this compound is instrumental in its detailed biochemical characterization. Key kinetic parameters, including the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), can be determined. These values provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, kinetic studies on X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX) from Lactobacillus helveticus ATCC 12046 revealed a high catalytic efficiency with H-Ala-Pro-pNA, demonstrating the substrate's utility in comparing enzymatic performance. plos.org Similarly, it has been used to determine the kinetic properties of proteases from sources as diverse as musk melon and guinea pigs. glpbio.com

Below is a table summarizing kinetic data for various enzymes characterized using alanine- and proline-containing p-nitroanilide substrates.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ or kcat | Source Organism/Tissue |

| Musk Melon Protease | H-Ala-Ala-Pro-Leu-pNA | 0.00296 | 23.9 s⁻¹ (kcat) | Cucumis melo |

| PepX | H-Ala-Pro-pNA | 1.3 | 100% (Relative Vₘₐₓ/Kₘ) | Lactobacillus helveticus ATCC 12046 plos.org |

| PepX | H-Arg-Pro-pNA | 2.6 | 59% (Relative Vₘₐₓ/Kₘ) | Lactobacillus helveticus ATCC 12046 plos.org |

| Protease II | N-tosyl-Gly-Pro-Arg-pNA | 0.234 | 0.0551 µM/min (Vₘₐₓ) | Xenorhabdus nematophila nih.gov |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 | 98 s⁻¹ (k₂) | Bovine Pancreas researchgate.net |

This table is interactive. Click on the headers to sort the data.

Strategic Screening for and Profiling of Novel Protease Inhibitors

The development of specific protease inhibitors is a major focus of pharmaceutical research for treating diseases where proteases are dysregulated. This compound and its analogues are fundamental to the high-throughput screening (HTS) campaigns designed to identify and profile such inhibitors. chemimpex.com The principle of these assays is straightforward: a protease's activity is measured using the chromogenic substrate in the presence and absence of potential inhibitory compounds. A significant decrease in the rate of pNA release indicates that the compound is an effective inhibitor.

This methodology is widely applied in the study of enzymes like dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapy. iris-biotech.deavantorsciences.com Researchers can screen large libraries of small molecules, natural products, or peptides to find lead compounds that specifically block DPP-IV activity.

Furthermore, this substrate can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For example, studies on human tissue kallikrein 7 (hK7) utilized a similar peptide substrate to demonstrate inhibition by metal ions like Zn²⁺ and Cu²⁺ and to characterize the inhibition as noncompetitive. pnas.org The inhibition of protease II from Xenorhabdus nematophila was quantified using various inhibitors, showcasing the utility of these substrates in profiling inhibitor specificity. nih.gov

The table below provides examples of protease inhibition studies where peptide-pNA substrates were used.

| Protease | Inhibitor | Substrate Used | Inhibition Effect |

| Human Tissue Kallikrein 7 (hK7) | Zn²⁺ | Suc-Ala-Ala-Pro-Phe-AMC | Kᵢ(app) of 10 µM pnas.org |

| Human Tissue Kallikrein 7 (hK7) | Cu²⁺ | Suc-Ala-Ala-Pro-Phe-AMC | Kᵢ(app) of 0.6 µM pnas.org |

| Protease II (X. nematophila) | Pefabloc SC | Azocasein/dl-Val-Leu-Arg-pNA | 93% inhibition nih.gov |

| Protease II (X. nematophila) | Chymostatin | Azocasein/dl-Val-Leu-Arg-pNA | 45% inhibition nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | ValPyr (valine pyrrolidide) | Gly-Pro-pNA | Competitive inhibition demonstrated nih.gov |

This table is interactive. Click on the headers to sort the data.

Contribution to Fundamental Studies in Protease Catalysis and Active Site Architecture

Understanding how proteases achieve their remarkable specificity and catalytic power is a central question in biochemistry. This compound and a panel of related synthetic peptides are crucial probes for dissecting the mechanisms of protease catalysis and mapping the architecture of their active sites. researchgate.net The active site of a protease is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that bind the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.).

By systematically altering the peptide sequence of the substrate (e.g., changing the amino acids at the P2, P3, and P4 positions while keeping Pro-pNA at P1-P1') and measuring the resulting kinetic parameters, researchers can elucidate the specific preferences of each subsite. researchgate.netnih.gov A study on α-chymotrypsin, for instance, used substrates of varying lengths, such as Suc-Phe-pNA, Suc-Ala-Phe-pNA, and Suc-Ala-Ala-Pro-Phe-pNA, to demonstrate that interactions at subsites remote from the cleavage site can dramatically increase the acylation rate constant (k₂) by over 1000-fold. researchgate.net This highlights how binding energy from distal subsites is channeled to the catalytic center to accelerate the reaction.

These studies provide deep insights into the thermodynamic and kinetic origins of substrate selectivity. researchgate.net Moreover, structural studies that co-crystallize a protease with a substrate analogue, such as the structure of human tissue kallikrein 7 with succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone, provide a static, high-resolution picture of the active site, revealing the precise molecular interactions that govern substrate recognition and catalysis. pnas.org

| Substrate for α-Chymotrypsin | Kₛ (mM) | k₂ (s⁻¹) | k₃ (s⁻¹) |

| Suc-Phe-pNA | 1 | 0.04 | 11 |

| Suc-Ala-Phe-pNA | 4 | 0.9 | 42 |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.1 | 98 | 71 |

Data from a study on the mechanistic origins of serine protease selectivity. researchgate.net This table is interactive.

Advancement of Research in Peptide Bond Hydrolysis and Proteolytic Systems

This compound is a valuable tool for investigating the fundamental process of peptide bond hydrolysis and for characterizing complex proteolytic systems within cells and organisms. nih.govoup.com The hydrolysis of the amide bond in this compound mimics the cleavage of a natural peptide bond, allowing researchers to study this reaction under controlled in vitro conditions. pnas.org Studies using such substrates have explored how factors like pH influence the rate of hydrolysis, providing insights into the chemical mechanism of catalysis and the ionization states of key active site residues. nih.gov

Beyond single enzymes, this substrate aids in the systems-level analysis of proteolytic pathways. nih.gov Many organisms possess a complex network of proteases and peptidases that work in concert to regulate cellular processes. In food science, for example, substrates like H-Ala-Pro-pNA are used to create "activity fingerprints" of technical enzyme preparations, allowing for the selection of optimal enzyme cocktails for protein hydrolysis. d-nb.info In microbiology, researchers have used panels of chromogenic substrates, including those targeting proline-specific peptidases, to map the intracellular proteolytic system of microorganisms like the yeast Yarrowia lipolytica and the bacterium Macrococcus caseolyticus. oup.comnih.gov This approach helps to functionally annotate the roles of different peptidases within the cell's metabolic and regulatory networks.

Methodological Considerations and Future Perspectives in the Application of H Ala Ala Pro Pna Hcl

Analysis of Potential Assay Interferences and Strategies for Enhancing Assay Robustness for H-Ala-Ala-Pro-pNA HCl

The reliability of enzyme assays utilizing this compound is contingent upon understanding and mitigating potential interferences. The robustness of an assay ensures that results are accurate and reproducible across various conditions.

Potential Interferences:

Compound Interference: Test compounds in screening assays can interfere with the colorimetric readout. Colored compounds can absorb light at the same wavelength as p-nitroaniline (typically 405-410 nm), leading to a false positive or negative result. Likewise, compounds that are unstable and decompose into colored products can also affect the assay.

Solvent Effects: The presence of organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which are often used to dissolve test compounds, can impact enzyme activity and stability. nih.gov High concentrations of these solvents may denature the enzyme or directly inhibit its catalytic function.

Substrate and Product Solubility: While this compound is generally soluble in aqueous buffers, the solubility of test compounds or the pNA product can be limiting, especially at high concentrations. evitachem.com Poor solubility can lead to precipitation, which scatters light and interferes with absorbance measurements.

Presence of Reducing Agents: Strong reducing agents in the assay mixture can chemically reduce the nitro group of the pNA product, diminishing the colorimetric signal and leading to an underestimation of enzyme activity.

Non-specific Hydrolysis: The substrate may undergo slow, non-enzymatic hydrolysis, particularly at non-physiological pH or elevated temperatures, contributing to background signal.

Strategies for Enhancing Assay Robustness:

To overcome these challenges, several strategies can be implemented to ensure the data generated is reliable.

Appropriate Controls: Including a set of controls is fundamental. This includes "no enzyme" controls to measure non-enzymatic substrate hydrolysis, "no substrate" controls to correct for background absorbance from the enzyme or buffer components, and "vehicle" controls containing the same concentration of solvent (e.g., DMSO) as the test samples to account for solvent effects on enzyme activity. nih.gov

Kinetic Analysis: Instead of single-endpoint measurements, monitoring the reaction kinetically allows for the detection of interferences. nih.gov An interfering compound might show an initial burst of absorbance that does not change over time, distinguishing it from a true enzymatic reaction which should exhibit a steady rate of product formation.

Pre-incubation Steps: Pre-incubating the enzyme with test compounds before adding the substrate can help identify time-dependent inhibitors or compounds that affect enzyme stability.

Counter-screening: For inhibitor screening, positive "hits" should be validated using an orthogonal assay, preferably one with a different detection method (e.g., a fluorescence-based assay), to rule out artifacts specific to the chromogenic assay format.

Solvent Optimization: The concentration of organic solvents like DMSO should be kept to a minimum, typically below 1-2.5%, and be consistent across all wells to minimize their impact on enzyme function. nih.gov

| Potential Interference | Mechanism | Mitigation Strategy |

|---|---|---|

| Colored Test Compounds | Intrinsic absorbance at the detection wavelength (405 nm) of pNA. | Measure absorbance of compound alone and subtract from assay result; use kinetic analysis. |

| Compound Precipitation | Light scattering by insoluble particles increases measured absorbance. | Check for turbidity; reduce compound concentration; optimize solvent. |

| Solvent Inhibition (e.g., DMSO) | Denaturation or direct inhibition of the enzyme at high concentrations. nih.gov | Keep solvent concentration low and consistent (e.g., <2.5%); include vehicle controls. nih.gov |

| Reducing Agents | Chemical reduction of the p-nitroaniline chromophore, leading to loss of color. | Avoid inclusion of strong reducing agents (e.g., DTT) in the assay buffer if possible; perform counter-screen. |

| Non-enzymatic Hydrolysis | Spontaneous breakdown of the substrate, increasing background signal. | Run "no enzyme" controls to determine the rate of background hydrolysis and subtract it from all measurements. |

Integration of this compound into Automated Robotic Systems for High-Throughput Analysis and Screening

The straightforward "mix-and-read" nature of assays using this compound makes it highly amenable to automation and high-throughput screening (HTS). nih.gov Its use in a simple absorbance-based format eliminates the need for complex separation steps or specialized detection equipment beyond a standard microplate reader. nih.gov

Automated systems, which integrate liquid handlers, plate readers, and robotic arms, can perform thousands of assays per day with high precision and minimal human intervention. researchgate.net The use of this compound in such systems allows for the rapid screening of large compound libraries to identify potential enzyme inhibitors or activators.

Key aspects of integration include:

Miniaturization: The high sensitivity of some protease assays allows them to be miniaturized into 384-well or even 1536-well plate formats, significantly reducing the consumption of costly reagents like the enzyme and the substrate. nih.gov

Automated Liquid Handling: Robotic liquid handlers ensure precise and reproducible dispensing of nanoliter to microliter volumes of the substrate, enzyme, and test compounds, which is critical for generating reliable HTS data.

Kinetic Data Acquisition: Automated plate readers can be programmed to take kinetic readings over time, which is essential for identifying assay artifacts and obtaining accurate measurements of initial reaction velocities (V₀). nih.gov

Data Processing: HTS platforms are typically linked to sophisticated data analysis software that can automatically process large datasets, calculate parameters like percent inhibition, and identify "hits" based on predefined criteria.

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Scalability | Assays can be easily scaled from single tubes to multi-well plates (96, 384, 1536 wells). | The simple colorimetric readout is compatible with all standard microplate readers used in HTS. |

| Speed | Robotic systems can process plates rapidly, enabling the screening of thousands of compounds per day. researchgate.net | As a continuous assay, no stopping or separation steps are needed, streamlining the automated workflow. |

| Cost-Effectiveness | Miniaturization reduces the volume of reagents required for each assay. nih.gov | Reduces the amount of substrate and expensive enzyme needed per well, making large screens more affordable. |

| Reproducibility | Automation minimizes human error associated with manual pipetting and timing. | Ensures high-quality, consistent data essential for structure-activity relationship (SAR) studies. |

| Rich Data Output | Automated readers can easily perform kinetic measurements. nih.gov | Provides detailed information on reaction rates, helping to distinguish true inhibitors from interfering compounds. |

Emerging Research Avenues and Untapped Potential for this compound in Enzymological Studies

While this compound is a well-established tool, its applications continue to expand into new areas of research, highlighting its versatility and untapped potential.

Studying Proteases in Complex Biological Milieus: There is growing interest in measuring enzyme activity directly in complex biological samples, such as cell lysates, tissue homogenates, or even extracellular vesicles (EVs). nih.govmdpi.com For example, H-Ala-Ala-Pro-pNA analogs and other substrates have been used to detect and characterize protease activity in EVs, providing insights into cell-cell communication and disease biomarkers. nih.govmdpi.com

Enzyme Engineering and Directed Evolution: this compound and similar substrates are instrumental in the high-throughput screening phases of enzyme engineering projects. scispace.com Researchers can use these substrates to screen vast libraries of enzyme mutants to identify variants with altered substrate specificity, enhanced catalytic activity, or improved stability. nih.gov

Development of Artificial Zymogens and Enzyme Cascades: A novel application involves using protease-cleavable peptides as triggers in synthetic biological circuits. For instance, researchers have designed "pro-enzymes" or artificial zymogens that are activated by a specific protease. acs.org A system could be designed where the cleavage of a substrate like H-Ala-Ala-Pro-pNA by DPP-IV triggers a downstream signaling event, creating a highly specific biosensor or a targeted therapeutic delivery system. rsc.org

Exploring Non-Canonical Enzyme Activities: While primarily used for serine proteases like DPP-IV, the substrate could potentially be used to explore the secondary activities of other enzymes or to study newly discovered proteases with similar substrate preferences. Its utility as a general tool for peptidases that cleave after a proline residue allows for broad screening applications. researchgate.net

| Emerging Avenue | Description | Potential of this compound |

|---|---|---|

| Extracellular Vesicle (EV) Proteomics | Characterizing the enzymatic cargo of EVs shed by cells. mdpi.com | Can be used to quantify DPP-IV or similar peptidase activity on the surface of or within EVs, serving as a potential disease biomarker. nih.gov |

| Enzyme Engineering | Modifying enzymes to improve their properties for industrial or therapeutic use. nih.govnih.gov | Serves as a simple, reliable HTS substrate for screening mutant libraries for desired activity changes. scispace.com |

| Synthetic Biology & Biosensors | Building novel biological circuits and diagnostic platforms. rsc.orgacs.org | The Ala-Ala-Pro sequence can be used as a specific cleavable linker in artificial zymogens or protease-activated probes. acs.org |

| Microbiome Studies | Investigating the functional role of proteases from gut microbiota. mdpi.com | Could be used to screen for and characterize DPP-4-like enzymatic activity from different bacterial species in the gut. mdpi.com |

Q & A

What is the standard protocol for measuring serine protease activity using H-Ala-Ala-Pro-pNA HCl?

Basic Question

Methodological Answer:

this compound is a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage by serine proteases. The protocol involves:

Substrate Preparation : Dissolve the compound in a suitable buffer (e.g., Tris-HCl, pH 8.0) at 1–5 mM.

Enzyme Reaction : Incubate the substrate with the protease at 37°C. The cleavage occurs at the Pro-pNA bond.

Spectrophotometric Detection : Measure pNA release at 405 nm (extinction coefficient: 9,900 M⁻¹·cm⁻¹). Initial velocity calculations use linear absorbance changes over time .

Critical Controls : Include blank reactions (substrate without enzyme) to account for spontaneous hydrolysis.

How can researchers resolve discrepancies in kinetic parameters (e.g., Kₘ, Vₘₐₓ) reported across studies using this substrate?

Advanced Question

Methodological Answer:

Discrepancies often arise from:

- Buffer Conditions : Ionic strength and pH affect enzyme conformation. Standardize buffers (e.g., 50 mM Tris, pH 8.0 ± 0.2) .

- Substrate Purity : Verify purity via HPLC (≥95% recommended) to exclude degraded batches .

- Enzyme Source : Commercial vs. recombinant proteases may exhibit varying specificities. Include positive controls (e.g., trypsin for validation).

Data Normalization : Express activity as units/mg protein to enable cross-study comparisons .

What storage conditions are optimal for maintaining this compound stability?

Basic Question

Methodological Answer:

- Temperature : Store lyophilized powder at 2–8°C; avoid freeze-thaw cycles for reconstituted solutions .

- Moisture Sensitivity : Use desiccants in storage vials to prevent hydrolysis.

- Shelf Life : Lyophilized form is stable for ≥12 months under recommended conditions. Monitor absorbance of stock solutions at 340 nm for degradation (increased baseline signal) .

How can non-specific background signals be minimized in protease assays with this substrate?

Advanced Question

Methodological Answer:

Non-specific signals arise from:

- Contaminating Proteases : Use protease-free buffers (e.g., filter-sterilized and treated with EDTA).

- Substrate Aggregation : Centrifuge substrate solutions before use (10,000 × g, 5 min) to remove particulates.

- Interference by Inhibitors : Pre-incubate enzymes with inhibitors (e.g., PMSF for serine proteases) to confirm target-specific activity .

Optimization Table :

| Variable | Recommendation | Reference |

|---|---|---|

| Buffer pH | 7.5–8.5 | |

| Incubation Time | ≤30 min | |

| Substrate Concentration | 0.1–1.0 mM |

What analytical techniques are recommended for validating the structural integrity of synthesized this compound?

Advanced Question

Methodological Answer:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (retention time ~12–15 min) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 377.4 g/mol) via ESI-MS .

- NMR : Validate amino acid sequence and HCl salt form using ¹H-NMR (e.g., δ 1.3 ppm for alanine methyl groups) .

How should researchers address conflicting results in inhibitor screening assays using this substrate?

Advanced Question

Methodological Answer:

Conflicts may stem from:

- Inhibitor Solubility : Use DMSO stocks (<1% final concentration) to avoid solvent interference .

- Substrate Competition : Perform dose-response curves with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Enzyme Pre-activation : Some proteases require activation (e.g., trypsinogen → trypsin). Include activation steps in protocols .

Data Interpretation : Use Lineweaver-Burk plots to determine inhibition mechanisms .

What are the critical considerations for scaling up assays from microplate to cuvette-based formats?

Basic Question

Methodological Answer:

- Path Length Adjustment : Correct absorbance values for cuvette path length (1 cm) vs. microplate (0.5–0.7 cm).

- Mixing Artifacts : Ensure homogeneous mixing in cuvettes using magnetic stirrers.

- Volume Consistency : Maintain reaction volumes ≥200 µL to avoid meniscus errors. Validate with pilot studies comparing both formats .

How can researchers confirm the specificity of this compound for a target protease?

Advanced Question

Methodological Answer:

- Inhibitor Profiling : Test against protease panels (e.g., elastase, chymotrypsin) to rule out cross-reactivity.

- Mutagenesis Studies : Use proteases with active-site mutations (e.g., Ser → Ala in serine proteases) to confirm cleavage dependency .

- Kinetic Analysis : Compare kₐₜ/Kₘ values with alternative substrates (e.g., H-Ala-Ala-Pro-Leu-pNA) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.